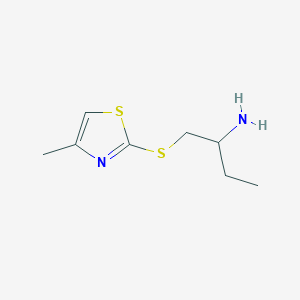

1-((4-Methylthiazol-2-yl)thio)butan-2-amine

Description

Properties

Molecular Formula |

C8H14N2S2 |

|---|---|

Molecular Weight |

202.3 g/mol |

IUPAC Name |

1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-amine |

InChI |

InChI=1S/C8H14N2S2/c1-3-7(9)5-12-8-10-6(2)4-11-8/h4,7H,3,5,9H2,1-2H3 |

InChI Key |

UXULRRMJQBRRGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC1=NC(=CS1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methylthiazol-2-yl)thio)butan-2-amine typically involves the reaction of 4-methylthiazol-2-amine with butan-2-one in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methylthiazol-2-yl)thio)butan-2-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazole derivatives.

Substitution: Various substituted amines and thiazole derivatives.

Scientific Research Applications

1-((4-Methylthiazol-2-yl)thio)butan-2-amine has several potential applications, particularly in pharmaceutical research due to its unique structural properties. Thiazole derivatives, like this compound, are known for exhibiting various biological activities, including antimicrobial, antifungal, and anticancer properties.

Pharmaceutical Applications

- Drug Candidate: The compound's unique structure makes it a candidate for pharmaceutical applications.

- Enzyme and Receptor Interactions: Research indicates that compounds containing thiazole rings can interact with biological targets such as enzymes and receptors, which can influence metabolic pathways and cellular functions. These interactions can be studied using techniques like molecular docking and enzyme inhibition assays to understand the compound's mechanism of action and potential therapeutic uses.

- Modulation of Sulfur Metabolism: 1-((4-Methylthiazol-2-yl)thio)butan-2-amine can modulate enzyme activity related to sulfur metabolism, distinguishing it from other similar compounds and suggesting its potential in related therapeutic areas.

Research Applications

- Interaction Studies: Interaction studies often focus on the compound's binding affinity with various biological targets.

- Molecular Docking: Molecular docking and enzyme inhibition assays are used to evaluate how effectively the compound interacts with enzymes involved in critical metabolic processes.

- Insights into Mechanisms: Such interactions can provide insights into its mechanism of action and potential therapeutic uses.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 1-((4-Methylthiazol-2-yl)thio)butan-2-amine, influencing their biological activities.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Thiazol-2-yl)butan-1-amine | Contains a thiazole ring but lacks methyl substitution | Often used as an antimicrobial agent |

| 4-Methylthiazole | Simple five-membered ring structure | Commonly found in various natural products |

| 5-(Methylthio)-1,3-thiazole | Contains sulfur in different positions | Known for antifungal properties |

Mechanism of Action

The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom and amine group can form hydrogen bonds and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Analogues

Key Observations :

- Thiazole vs. Thiadiazole/Imidazole: The thiazole ring in the target compound contrasts with thiadiazole (e.g., ) or imidazole (e.g., ) systems in analogues. Thiadiazoles are known for insecticidal/fungicidal activity, while imidazoles often exhibit antimicrobial properties.

- Substituent Effects : The 4-methyl group on the thiazole may enhance lipophilicity compared to phenyl-substituted thiazoles (e.g., ), influencing membrane permeability.

Comparison :

- The target compound’s synthesis likely involves thioether formation between a thiol-containing thiazole and a halogenated butan-2-amine, a method analogous to electrophilic substitutions in .

- Thiadiazole-amines (e.g., ) are synthesized via acid-catalyzed cyclization, differing from thiazole systems.

Table 3: Reported Bioactivities of Analogues

Inferences for Target Compound :

- While direct data is unavailable, the thiazole-thioether-amine scaffold may share antioxidant or antimicrobial properties with analogues (e.g., ).

- The methylthiazole group could enhance metabolic stability compared to phenyl-substituted thiazoles .

Physicochemical and Toxicological Profiles

- Solubility : Thiazole-amines generally exhibit moderate water solubility due to polar amine groups but may require formulation adjustments for bioavailability.

- Toxicity : Computational models (e.g., GUSAR) predict low acute toxicity for thioether-linked amines, similar to triazole-thioacetates (LD₅₀ > 500 mg/kg) .

Biological Activity

1-((4-Methylthiazol-2-yl)thio)butan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly attributed to its thiazole moiety. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme modulation properties, as well as relevant case studies and research findings.

Structural Characteristics

1-((4-Methylthiazol-2-yl)thio)butan-2-amine features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl group on the thiazole enhances its reactivity and biological profile. The compound's structure allows it to engage in interactions with enzymes and receptors, influencing metabolic pathways.

Antimicrobial Properties

Thiazole derivatives are widely recognized for their antimicrobial effects. Research indicates that 1-((4-Methylthiazol-2-yl)thio)butan-2-amine exhibits significant antibacterial and antifungal activities. For instance, studies have shown that similar thiazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. 1-((4-Methylthiazol-2-yl)thio)butan-2-amine has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro assays demonstrate that compounds with structural similarities exhibit IC50 values in the low micromolar range, indicating potent antiproliferative effects .

| Compound Name | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anticancer |

| Compound 10 | 1.98 ± 1.22 | Anticancer |

Enzyme Modulation

The compound is also investigated for its ability to modulate enzyme activities related to sulfur metabolism. Molecular docking studies suggest that 1-((4-Methylthiazol-2-yl)thio)butan-2-amine can effectively bind to enzymes involved in critical metabolic pathways . This interaction may lead to altered enzyme activity, which could have therapeutic implications in diseases where these pathways are dysregulated.

Case Studies

Case Study: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial efficacy of several thiazole derivatives, including 1-((4-Methylthiazol-2-yl)thio)butan-2-amine. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Anticancer Efficacy

In another investigation focusing on cancer treatment, researchers tested a series of thiazole derivatives in vitro against HepG2 liver cancer cells. The study found that 1-((4-Methylthiazol-2-yl)thio)butan-2-amine demonstrated significant cytotoxicity, leading to cell death through apoptosis mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((4-Methylthiazol-2-yl)thio)butan-2-amine, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often synthesized by reacting thiol-containing intermediates with halogenated amines under reflux conditions. Optimization involves adjusting solvents (e.g., DMF or ethanol), catalysts (e.g., NaH in THF for alkylation), and temperature (70–100°C). Purification via column chromatography or recrystallization improves purity. Yields vary from 60–85% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer : Key methods include:

- 1H/13C NMR : To confirm amine and thiazole ring proton environments (e.g., δ 2.4 ppm for methyl groups on thiazole).

- Mass Spectrometry (MS) : For molecular ion peaks (e.g., m/z 170.28 g/mol for C8H14N2S).

- FT-IR : To identify N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹).

Cross-referencing with PubChem or ECHA databases ensures accuracy .

Q. What preliminary bioactivity assays are recommended for evaluating its pharmacological potential?

- Answer : Initial screening should include:

- Antimicrobial assays : Disk diffusion or MIC tests against Staphylococcus aureus and E. coli.

- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition : α/β-glucosidase or kinase inhibition assays.

Positive controls (e.g., Sulfathiazole for antimicrobial activity) validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

- Answer : Discrepancies often arise from substituent variations. For example:

- Thiazole substitution : A 4-methyl group enhances membrane permeability but reduces solubility.

- Amine chain length : Longer chains (e.g., butan-2-amine vs. propan-2-amine) alter receptor binding kinetics.

Systematic SAR studies using analogs (e.g., phenyl or fluorophenyl derivatives) and computational docking (e.g., AutoDock Vina) clarify target interactions .

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

- Answer : Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB.

- Diastereomeric salt formation : With tartaric acid or camphorsulfonic acid.

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in Pd-catalyzed reactions.

Purity >98% is critical for pharmacological studies to avoid off-target effects .

Q. How do computational methods enhance understanding of its mechanism of action?

- Answer : Molecular dynamics (MD) simulations and QM/MM calculations model interactions with biological targets. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.